Nicergoline

Catalog No.
S537155
CAS No.
27848-84-6
M.F
C24H26BrN3O3
M. Wt
484.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicergoline

CAS Number

27848-84-6

Product Name

Nicergoline

IUPAC Name

(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate

Molecular Formula

C24H26BrN3O3

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3

InChI Key

YSEXMKHXIOCEJA-UHFFFAOYSA-N

SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

solubility

1.27e-02 g/L

Synonyms

Circo Maren, Circo-Maren, ergobel, F.I. 6714, Fisifax, Nicergobeta, Nicergolin Atid, Nicergolin Lindo, Nicergolin neuraxpharm, Nicergolin ratiopharm, Nicergolin TEVA, nicergolin von ct, Nicergolin-neuraxpharm, Nicergolin-ratiopharm, Nicergolin-TEVA, Nicergoline, Nicerium, Nicotergoline, Nimergoline, Sermion, Von Ct, Nicergolin

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

The exact mass of the compound Nicergoline is 483.1158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757853. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cognitive Function:

  • Dementia: Some research suggests Nicergoline may improve cognitive function in people with Alzheimer's disease and other forms of dementia. However, the results of these studies have been mixed, and larger, more rigorous trials are needed to confirm these findings [].
  • Age-Related Cognitive Decline: Nicergoline has also been explored for its potential to improve cognitive function in healthy older adults. While some studies have shown positive results, others have not [].

Circulation:

  • Peripheral Arterial Disease (PAD): Nicergoline may improve symptoms of PAD, such as pain and claudication (leg pain that occurs with walking) [].

Other Potential Applications:

  • Tinnitus: Limited research suggests Nicergoline might be helpful in reducing tinnitus (ringing in the ears) [].
  • Migraine: Some studies have investigated the use of Nicergoline for preventing migraines, but the evidence is inconclusive [].

Important Notes:

  • It is important to note that Nicergoline is not a first-line treatment for any of the conditions mentioned above.
  • More research is needed to determine the long-term safety and efficacy of Nicergoline for these purposes.
  • Nicergoline can interact with other medications, so it is important to talk to your doctor before taking it.

Nicergoline, chemically known as [(8β)-10-methoxy-1,6-dimethylergolin-8-yl]methyl 5-bromopyridine-3-carboxylate, is a white to slightly yellow crystalline powder . Its molecular formula is C24H26BrN3O3, with a molecular weight of 484.394 g/mol . The compound belongs to the class of organic compounds known as indoloquinolines, which are polycyclic aromatic compounds containing an indole fused to a quinoline .

Nicergoline's mechanism of action is multifaceted. Here are some key aspects:

  • Vasodilation: It antagonizes alpha-1 adrenergic receptors, causing blood vessel relaxation and increased blood flow, particularly in the brain [, ].
  • Neuroprotection: Studies suggest it may enhance nerve growth factor production and have antioxidant properties, potentially protecting brain cells [].
  • Blood Platelet Aggregation Inhibition: Nicergoline may inhibit blood platelet aggregation, reducing the risk of blood clots [].
In the body:

  • Hydrolysis: Upon oral administration, nicergoline is rapidly hydrolyzed to an alcohol derivative, 1-methyl-10 alpha-methoxy-9,10-dihydrolysergol (MMDL) .
  • N-demethylation: MMDL is further N-demethylated to form 10 alpha-methoxy-9,10-dihydrolysergol (MDL). This reaction is primarily catalyzed by the enzyme CYP2D6 .
  • Minor metabolic pathways include demethylation at position 1 of the ergoline nucleus and glucuronide conjugation of the free alcohols formed by hydrolysis .

Nicergoline exhibits a wide range of biological activities:

  • Alpha-1A adrenergic receptor antagonism: It is a potent and selective alpha-1A adrenergic receptor antagonist, with an IC50 of 0.2 nM in vitro .
  • Enhancement of catecholaminergic turnover: Nicergoline stimulates the turnover of noradrenaline and dopamine .
  • Cholinergic neurotransmission stimulation: It increases acetylcholine release from cholinergic nerve terminals and enhances choline acetyltransferase enzyme activity .
  • Phosphoinositide pathway and protein kinase C stimulation: Nicergoline promotes the translocation of protein kinase C α and β .
  • Cerebral metabolic activity promotion: It increases the metabolism of oxygen and glucose in the brain .
  • Neuroprotective and antioxidant properties: Nicergoline has been shown to possess neuroprotective and antioxidant effects .
  • Antithrombotic activity: It inhibits platelet phospholipase, interfering with platelet aggregation .

Nicergoline has been used in various clinical applications:

  • Cognitive disorders: It is used in the treatment of senile dementia, Alzheimer's disease, and vascular dementia .
  • Cerebrovascular disorders: Nicergoline is employed in the management of cerebral infarction and acute and chronic peripheral circulation disorders .
  • Mood and behavior disorders: It has shown efficacy in treating affective and behavioral disorders in the elderly .
  • Migraine prevention: Although its use for this indication has been restricted in some regions, it has been used for migraine prophylaxis .

Several drug interactions have been reported for nicergoline:

  • Potentiation of cardiodepressant effects: Nicergoline is known to enhance the cardiac depressive effects of propranolol .
  • CYP2D6 interactions: As nicergoline is metabolized by CYP2D6, it may interact with other drugs that are substrates, inducers, or inhibitors of this enzyme. These include carvedilol, metoprolol, amitriptyline, haloperidol, dexamethasone, rifampin, bupropion, and fluoxetine, among others .
  • Antihypertensive drugs: Nicergoline may potentiate the effect of antihypertensive medications .

Similar Compounds: Comparison and List

Nicergoline belongs to the ergot alkaloid family, but it has some unique properties that distinguish it from other ergot derivatives:

  • Ergotamine: Unlike ergotamine, nicergoline is not associated with cardiac fibrosis .
  • Bromocriptine: Both are ergot derivatives, but nicergoline has a more pronounced effect on cerebral blood flow .
  • Dihydroergotoxine: Nicergoline has a more selective alpha-1A adrenergic receptor antagonism compared to dihydroergotoxine .
  • Pergolide: While both have effects on dopaminergic systems, nicergoline has a broader range of actions, including effects on cholinergic and noradrenergic systems .
  • Cabergoline: Both are ergot derivatives, but nicergoline has more pronounced effects on cognitive function .

Nicergoline's unique combination of alpha-1A adrenergic antagonism, enhancement of cerebral blood flow, and neuroprotective properties sets it apart from these similar compounds, making it a valuable agent in the management of cognitive and cerebrovascular disorders .

Nicergoline exists as a crystalline solid at room temperature under standard atmospheric conditions [1] [2]. The compound presents as a crystalline powder with a characteristic white to off-white color [1] [3]. The physical state of nicergoline can vary depending on processing conditions and environmental factors, with the possibility of existing in different polymorphic forms or amorphous states under specific circumstances [4] [5] [6].

The molecular structure of nicergoline, with the formula C₂₄H₂₆BrN₃O₃, contains 24 carbon atoms, 26 hydrogen atoms, one bromine atom, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 484.39 g/mol [7] [8] [1]. The exact mass is reported as 484.39 g/mol, while the monoisotopic mass is 483.115753 g/mol [8] [9]. The compound is assigned the CAS registry number 27848-84-6 [7] [8] [1].

Table 1: Basic Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₂₄H₂₆BrN₃O₃ [7] [8] [1]
Molecular Weight (g/mol)484.39 [7] [8] [1]
Exact Mass (g/mol)484.39 [8] [9]
Monoisotopic Mass (g/mol)483.115753 [8] [9]
CAS Registry Number27848-84-6 [7] [8] [1]
Physical StateSolid [1] [2]
AppearanceCrystalline Powder [1] [2]
ColorWhite to Off-White [1] [3]

Melting and Boiling Point Determinations

The melting point of nicergoline has been consistently determined through experimental methods to be in the range of 136-138°C [8] [1] [10] [11]. This thermal property represents the temperature at which the crystalline structure undergoes phase transition from solid to liquid state under standard atmospheric pressure conditions. The relatively narrow melting point range indicates good purity and crystalline uniformity of the compound.

The boiling point of nicergoline has been predicted to be 594.4 ± 50.0°C at 760 mmHg atmospheric pressure [8] [11] [12]. This predicted value represents the temperature at which the compound would transition from liquid to gaseous state under standard pressure conditions. The high boiling point reflects the substantial intermolecular forces present in the compound due to its complex molecular structure and molecular weight.

Additional thermal properties include a flash point of 313.3 ± 30.1°C, which represents the lowest temperature at which the compound can form an ignitable mixture with air [8] [11]. Thermogravimetric analysis has indicated that decomposition of nicergoline begins at approximately 260°C [6], providing important information for thermal stability assessments.

Table 2: Thermal Properties

PropertyValue/RangeMethod/ConditionsReference
Melting Point (°C)136-138Experimental determination [8] [1] [10] [11]
Boiling Point (°C)594.4 ± 50.0 (at 760 mmHg)Predicted value [8] [11] [12]
Flash Point (°C)313.3 ± 30.1Predicted value [8] [11]
Decomposition Temperature (°C)~260Thermogravimetric analysis [6]

Solubility Profile in Various Solvents

Nicergoline demonstrates poor aqueous solubility, being practically insoluble in water with a quantitative solubility of only 0.002 mg/mL [8] [3] [13]. This low water solubility is characteristic of compounds classified under the Biopharmaceutics Classification System as Class II drugs, which exhibit high permeability but poor solubility characteristics.

In organic solvents, nicergoline shows significantly enhanced solubility. The compound is freely soluble in methylene chloride and demonstrates good solubility in ethanol (96 percent), alcohol, chloroform, and acetone [8] [3]. Specific quantitative solubility data has been determined for several solvents: dimethylformamide (20 mg/mL), dimethyl sulfoxide (20 mg/mL), and a mixture of DMSO:phosphate buffered saline at pH 7.2 in a 1:9 ratio (0.1 mg/mL) [2].

The solubility profile reflects the lipophilic nature of nicergoline, with enhanced solubility in organic solvents compared to aqueous media. This characteristic has important implications for pharmaceutical formulation development and requires specialized approaches to improve bioavailability [14] [13].

Table 3: Solubility Profile in Various Solvents

SolventSolubilityQuantitative ValueReference
WaterPractically insoluble0.002 mg/mL [8] [3] [13]
Methylene ChlorideFreely solubleNot specified [8] [3]
Ethanol (96%)SolubleNot specified [8] [3]
AlcoholSolubleNot specified [8] [3]
ChloroformSolubleNot specified [8] [3]
AcetoneSolubleNot specified [8] [3]
Dimethylformamide (DMF)20 mg/mL20 mg/mL [2]
Dimethyl sulfoxide (DMSO)20 mg/mL20 mg/mL [2]
DMSO:PBS (pH 7.2) (1:9)0.1 mg/mL0.1 mg/mL [2]

Partition Coefficient and Lipophilicity

The partition coefficient of nicergoline, expressed as Log P (octanol/water), has been determined to be 4.34 [8], indicating a highly lipophilic compound with strong preference for the organic phase over aqueous phase. An alternative calculation method reported a LogP value of 3.9109 [15], showing consistency in the lipophilic characterization despite slight variations in computational approaches.

The topological polar surface area of nicergoline is 56.59 Ų [15], which represents the surface area occupied by polar atoms and provides insight into the compound's ability to cross biological membranes. The molecule contains six hydrogen bond acceptors and zero hydrogen bond donors [15], contributing to its overall molecular interactions and solubility characteristics. The presence of four rotatable bonds [15] indicates moderate molecular flexibility, which can influence both binding affinity and membrane permeability.

These lipophilicity parameters confirm nicergoline as a highly lipophilic compound, which correlates with its poor water solubility and good solubility in organic solvents. The high partition coefficient suggests favorable distribution into lipid-rich environments, which is consistent with its pharmacological activity in crossing the blood-brain barrier [16] [17].

Table 4: Partition Coefficient and Lipophilicity Parameters

ParameterValueReference
Log P (octanol/water)4.34 [8]
LogP (ChemSpider)3.9109 [15]
Topological Polar Surface Area (TPSA)56.59 Ų [15]
Hydrogen Bond Acceptors6 [15]
Hydrogen Bond Donors0 [15]
Rotatable Bonds4 [15]

Density and Refractive Index Measurements

The density of nicergoline has been experimentally determined to be 1.5 ± 0.1 g/cm³ [8], representing the mass per unit volume of the compound under standard conditions. An alternative theoretical estimate suggests a density of 1.3558 g/cm³ [11] [12], though this value carries greater uncertainty as indicated by its designation as a rough estimate.

The refractive index of nicergoline is estimated to be 1.6200 [11] [12] [18], which represents the ratio of the speed of light in vacuum to the speed of light in the material. This optical property provides information about the compound's interaction with electromagnetic radiation and can be useful for identification and purity assessment purposes.

The vapor pressure of nicergoline at 25°C is reported as 0.0 ± 1.7 mmHg [8], indicating extremely low volatility at room temperature. This property confirms that nicergoline exists predominantly in the solid phase under normal environmental conditions and has minimal tendency to vaporize.

Table 5: Density and Refractive Index Measurements

PropertyValueMethod/NotesReference
Density (g/cm³)1.5 ± 0.1Experimental [8]
Density (alternative)1.3558 (rough estimate)Theoretical estimate [11] [12]
Refractive Index1.6200 (estimate)Theoretical estimate [11] [12] [18]
Vapor Pressure (mmHg at 25°C)0.0 ± 1.7Predicted value [8]

Stability Under Different Environmental Conditions

Nicergoline exhibits polymorphism, existing in multiple crystalline forms that demonstrate different stability profiles under various environmental conditions. The compound has been characterized to exist in two primary polymorphic forms that exhibit a monotropic thermodynamic relationship [4] [5] [19] [6]. Form I represents the triclinic crystal system with a melting point of 136-138°C and constitutes the thermodynamically stable form under standard conditions. Form II exists in the orthorhombic crystal system with a lower melting point of 118-121°C, representing the metastable form that demonstrates higher solubility characteristics [4] [5] [19] [6].

Environmental conditions significantly influence the stability and form of nicergoline. Under grinding conditions, the compound can undergo partial amorphization immediately after mechanical stress, particularly when processed at room temperature under air atmosphere or nitrogen atmosphere [6] [20]. Form II can be obtained by heating partially amorphous forms or through spontaneous crystallization after extended storage periods of one to five months [6] [20].

Humidity represents a critical stability factor, with grinding in the presence of liquid nitrogen under air atmosphere promoting hydration of nicergoline to form a monohydrate variant [6] [20]. The monohydrate form demonstrates dehydration characteristics around 50-60°C, with water loss calculated to correspond to one water molecule per nicergoline molecule [6]. Temperature control becomes essential, as thermal degradation begins at approximately 260°C [6], while various degradation pathways can be activated under different environmental stresses.

Light exposure, humidity variations, pH fluctuations, and oxidative conditions represent the most critical factors causing degradation of nicergoline [21] [22]. The compound demonstrates stability within a pH range of 4 to 9, with deviations from this range potentially leading to hydrolysis and formation of degradation products [21]. Photodegradation can result in the formation of chemically related impurities including nicotinic acid, 6-methoxy-1,4-dihydropyridine, and piperidine [21]. Oxidative degradation primarily affects the piperazine group in the molecule, forming products such as nicotinamide, N-methylnicotinamide, and N-acetylnicotinamide [21].

Table 6: Polymorphic Forms and Their Properties

FormCrystal SystemMelting Point (°C)Thermodynamic RelationshipSolubilityReference
Form I (Triclinic)Triclinic136-138Stable formLower [4] [5] [19] [6]
Form II (Orthorhombic)Orthorhombic118-121Metastable formHigher [4] [5] [19] [6]
MonohydrateMonohydrateDehydration ~50-60Hydrated formLowest [6] [20]
AmorphousNon-crystallineGlass transition ~50-60Metastable formHighest [4] [5] [6]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

483.11575 g/mol

Monoisotopic Mass

483.11575 g/mol

Heavy Atom Count

31

LogP

3.3
3.3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JCV8365FWN

GHS Hazard Statements

Aggregated GHS information provided by 230 companies from 6 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of senile dementia, migraines of vascular origin, transient ischemia, platelet hyper-aggregability, and macular degeneration.

Pharmacology

Nicergoline is a potent vasodilator (improves brain blood flow). On the cerebral level it prompts a lowering of vascular resistance, an increase in arterial flow and stimulates the use of oxygen and glucose. Nicergoline also improves blood circulation in the lungs and limbs and has been shown to inhibit blood platelet aggregation.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AE - Ergot alkaloids
C04AE02 - Nicergoline

Mechanism of Action

Nicergoline acts by inhibiting the postsynaptic alpha(1)-adrenoceptors on vascular smooth muscle. This inhibits the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation. Therefore the mechanism of Nicergoline is to increase vascular circulation in the brain, thereby enhancing the transmission of nerve signals across the nerve fibres, which secrete acetylcholine as a neural transmitter.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

27848-84-6

Wikipedia

Nicergoline

Dates

Last modified: 08-15-2023
1: Zajdel P, Bednarski M, Sapa J, Nowak G. Ergotamine and nicergoline - facts and myths. Pharmacol Rep. 2015 Apr;67(2):360-3. doi: 10.1016/j.pharep.2014.10.010. Epub 2014 Oct 30. Review. PubMed PMID: 25712664.
2: Fioravanti M, Nakashima T, Xu J, Garg A. A systematic review and meta-analysis assessing adverse event profile and tolerability of nicergoline. BMJ Open. 2014 Jul 30;4(7):e005090. doi: 10.1136/bmjopen-2014-005090. Review. PubMed PMID: 25079927; PubMed Central PMCID: PMC4120366.
3: Saletu B, Garg A, Shoeb A. Safety of nicergoline as an agent for management of cognitive function disorders. Biomed Res Int. 2014;2014:610103. doi: 10.1155/2014/610103. Epub 2014 Aug 28. Review. PubMed PMID: 25243157; PubMed Central PMCID: PMC4163411.
4: Damulin IV. [Therapeutic potential and possibilities of using of sermion (nicergoline) in neurological practice]. Zh Nevrol Psikhiatr Im S S Korsakova. 2010;110(12):119-22. Review. Russian. PubMed PMID: 21434467.
5: Fioravanti M, Flicker L. Efficacy of nicergoline in dementia and other age associated forms of cognitive impairment. Cochrane Database Syst Rev. 2001;(4):CD003159. Review. PubMed PMID: 11687175.
6: Moretti A, Arcari G, Pegrassi L. [A review of pharmacological studies on nicergoline]. Arzneimittelforschung. 1979;29(8a):1223-7. Review. German. PubMed PMID: 44197.
7: Winblad B, Fioravanti M, Dolezal T, Logina I, Milanov IG, Popescu DC, Solomon A. Therapeutic use of nicergoline. Clin Drug Investig. 2008;28(9):533-52. Review. PubMed PMID: 18666801.
8: Arii T, Katayama Y. [Nicergoline, ibudilast, ifenprodil tartrate]. Nihon Rinsho. 2006 Oct 28;64 Suppl 7:602-5. Review. Japanese. PubMed PMID: 17461212.
9: Fariello RG. Treatment of impaired cognition with nootropic drugs: nicergoline versus the state of the art. Funct Neurol. 1997 May-Aug;12(3-4):221-5. Review. PubMed PMID: 9218984.
10: Moretti A. [Metabolic and neurochemical effects of nicergoline on the central nervous system. A review of the experimental studies (author's transl)]. Arzneimittelforschung. 1979;29(8a):1213-23. Review. German. PubMed PMID: 395953.

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